molecular formula C7H7FO B1304799 5-Fluoro-2-methylphenol CAS No. 452-85-7

5-Fluoro-2-methylphenol

Cat. No.: B1304799
CAS No.: 452-85-7
M. Wt: 126.13 g/mol
InChI Key: CKJOSIHYVLHIER-UHFFFAOYSA-N
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Safety and Hazards

5-Fluoro-2-methylphenol is considered hazardous. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment . The compound is also associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-methylphenol plays a significant role in biochemical reactions, particularly due to its structural similarity to phenol. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism . In certain cell types, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways. Furthermore, this compound can alter the expression of genes involved in antioxidant defense, thereby affecting the cell’s ability to manage oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of specific enzymes, such as cytochrome P450, by binding to their active sites . This binding can prevent the enzyme from interacting with its natural substrates, thereby inhibiting its activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to either upregulation or downregulation of target genes, depending on the context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects, such as sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity . In rodent models, for example, high doses of this compound have been associated with liver and kidney damage, as well as alterations in blood biochemistry. These toxic effects are likely due to the compound’s interaction with critical enzymes and proteins involved in metabolic processes. Threshold effects have also been observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biochemical effects. For instance, higher concentrations of this compound in the liver may lead to more pronounced effects on hepatic enzymes and metabolic processes.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoro-2-methylphenol can be synthesized by reacting 2-methylphenol with hydrogen fluoride . The reaction typically involves the use of a catalyst or a solvent to promote the reaction. The reaction conditions may vary, but it generally requires controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for use in various applications .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-methylphenol is unique due to its specific arrangement of the fluorine and methyl groups on the phenol ring, which imparts distinct chemical and biological properties. Its antimicrobial and antioxidant activities, combined with its versatility as a synthetic intermediate, make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

5-fluoro-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJOSIHYVLHIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379129
Record name 5-Fluoro-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452-85-7
Record name 5-Fluoro-2-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7 mL of a hot solution of concentrated sulfuric acid in 21 mL of water was added to 5-fluoro-2-methylphenylamine (5 g, 40 mmol). The mixture was cooled in an ice bath for 30 minutes and treated with a solution of sodium nitrite (3.38 g, 48 mmol) in 10 mL of water over a period of 10 minutes. After stirring at 0° C. for 45 minutes, the reaction was diluted with 20 mL of cold water and treated with 0.3 g of urea. The resulting mixture was added to a stirred solution of 11 mL of concentrated sulfuric acid in 10 mL of water containing 15 g of anhydrous sodium sulfate at 130° C. over 10 minutes. After an additional 5 minutes at 130° C., the reaction was allowed to cool to room temperature and was extracted with three 100 mL portions of dichloromethane. The combined organic layers were washed with two 50 mL portions of water and concentrated in vacuo. The reddish oil was dissolved in 250 mL of diethyl ether and washed with three 50 mL portions of 10% aqueous sodium hydroxide. The combined aqueous sodium hydroxide extracts were washed with two 50 mL portions of diethyl ether. The basic layer was acidified with 1 N aqueous HCl and extracted with three 100 mL portions of dichloromethane. The combined dichloromethane layers were washed with two 50 mL portions of brine, dried over sodium sulfate, filtered, and concentrated in vacuo to give a light reddish liquid. The crude was purified by chromatography on SiO2 (10% ethyl acetate in hexanes) to give 5 g of 5-fluoro-2-methylphenol as a light brownish oil (99% yield).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
hot solution
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
21 mL
Type
solvent
Reaction Step Two
Quantity
3.38 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.3 g
Type
reactant
Reaction Step Four
Quantity
11 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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